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Compound of Interest

Compound Name: meso-Hydrobenzoin

Cat. No.: B1201251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

directed ortho,ortho'-dimetalation (DoM) of hydrobenzoin. This powerful one-pot methodology

allows for the efficient synthesis of a variety of ortho,ortho'-disubstituted hydrobenzoin

derivatives, which are valuable chiral ligands and auxiliaries in asymmetric synthesis.[1][2][3][4]

[5][6]

The described method utilizes the hydroxyl groups of hydrobenzoin as directed metalation

groups (DMGs) to facilitate regioselective lithiation at the ortho positions of the phenyl rings.

The resulting tetralithio intermediate can then be trapped with various electrophiles to yield the

desired functionalized products.[1][2][4] This approach provides a more direct and economical

route to these important compounds compared to traditional multi-step syntheses.[1][2][4]

Reaction Principle and Optimization
The directed ortho,ortho'-dimetalation of hydrobenzoin involves the deprotonation of the

hydroxyl groups and the subsequent deprotonation of the ortho positions of the aromatic rings

by a strong base, typically n-butyllithium (n-BuLi). The resulting lithium benzyl alkoxides act as

effective DMGs, directing the lithiation to the adjacent ortho positions.[1][2][3][4] The reaction

proceeds through a tetralithio intermediate, which then reacts with an electrophile.[1][2][4]

Optimization studies have shown that using 6 equivalents of n-BuLi in a 2:1 mixture of

hexane/ether under reflux for 16 hours provides the best results for the formation of the
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tetralithio intermediate.[1][2][5]

Table 1: Optimization of the Synthesis of
Diiodohydrobenzoin*

Entry
Equivalents
of n-BuLi

Solvent
Temperatur
e (°C)

Time (h)

Yield of
Diiodohydr
obenzoin
(%)

1 4
Hexane/Ether

(2:1)
Reflux 16 Low

2 5
Hexane/Ether

(2:1)
Reflux 16 ~35

3 6
Hexane/Ether

(2:1)
Reflux 16 ~50

4
6 + 5 equiv

TMEDA

Hexane/Ether

(2:1)
Reflux 16 ~50

*Data compiled from the study by Cho et al.[1]

Experimental Protocols
Materials and Equipment:

(R,R)- or (S,S)-hydrobenzoin

n-Butyllithium (in hexanes)

Anhydrous diethyl ether

Anhydrous hexanes

Electrophile of choice (e.g., iodine, trimethyltin chloride, triisopropyl borate)

Quenching solution (e.g., saturated aqueous ammonium chloride)
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Magnetic stirrer and heating mantle

Chromatography equipment (silica gel, etc.)

Safety Precautions:

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an

inert atmosphere.

Anhydrous solvents are required for this reaction.

Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn

at all times.

Protocol 2.1: General Procedure for the Directed
ortho,ortho'-Dimetalation of Hydrobenzoin

To a solution of (R,R)-hydrobenzoin (1.0 equiv) in a 2:1 mixture of hexanes/diethyl ether, add

n-BuLi (6.0 equiv) at room temperature under an inert atmosphere.

Heat the reaction mixture to reflux and stir for 16 hours.

Cool the reaction mixture to -78 °C.

Add a solution of the desired electrophile (e.g., I₂, Me₃SnCl, B(OiPr)₃) in an appropriate

solvent.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitor by TLC).

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of (R,R)-2,2'-Diiodohydrobenzoin
Follow the general procedure (Protocol 2.1) using (R,R)-hydrobenzoin.

For the electrophilic quench, use a solution of iodine (I₂) in THF.

Purify the crude product by flash chromatography to yield the desired diiodohydrobenzoin.

Protocol 2.3: Synthesis of the Bis(benzoxaborol)
Derivative

Follow the general procedure (Protocol 2.1) using (R,R)-hydrobenzoin.

For the electrophilic quench, use triisopropyl borate (B(OiPr)₃).

After the quench with saturated aqueous NH₄Cl, acidify the aqueous layer with 1 M HCl.

Extract the product with ethyl acetate.

Purify the crude product by flash chromatography.

Scope of the Reaction
The directed ortho,ortho'-dimetalation of hydrobenzoin has been successfully applied to a

range of electrophiles, providing access to a variety of functionalized hydrobenzoin derivatives.

Table 2: Synthesis of ortho,ortho'-Disubstituted
Hydrobenzoin Derivatives*
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Entry Electrophile Product Yield (%)

1 I₂
2,2'-

Diiodohydrobenzoin
49

2 Me₃SnCl

2,2'-

Bis(trimethylstannyl)h

ydrobenzoin

55

3 B(OiPr)₃
Bis(benzoxaborol)

derivative
65

4 MeI
2,2'-

Dimethylhydrobenzoin
31

5 (CH₂O)n

2,2'-

Bis(hydroxymethyl)hy

drobenzoin

Low

6 Acetone - No desired product

*Yields are for the isolated, purified products as reported by Cho et al.[1]

Visualizations
Diagram 1: Reaction Workflow
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Quench with sat. aq. NH4Cl
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Caption: Experimental workflow for the directed ortho-metalation of hydrobenzoin.
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Diagram 2: Logical Relationship of the Reaction
Mechanism
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Dilithium Dialkoxide
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ortho,ortho'-Disubstituted Hydrobenzoin

2 E+

Electrophile (E+)

Click to download full resolution via product page

Caption: Simplified mechanism of the directed ortho-metalation of hydrobenzoin.

Applications in Synthesis
The ortho,ortho'-disubstituted hydrobenzoin derivatives synthesized via this method are

valuable precursors for chiral ligands and auxiliaries. For instance, the diiodo derivative can

undergo further cross-coupling reactions to introduce a wide range of functional groups. This

methodology has been successfully applied to a concise synthesis of the chiral ligand Vivol.[1]

[2] The ability to readily access these functionalized chiral diols opens up new possibilities for
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the development of novel asymmetric catalysts for applications in academic research and the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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